EJMC-1

TNF-α inhibition Small-molecule inhibitor Cell-based assay

Researchers requiring a validated TNF-α inhibitor for assay calibration and HTS benchmarking face limited options with well-characterized binding modes. EJMC-1 (IC50 42 μM) addresses this gap as a dihydrobenzo[cd]indole-6-sulfonamide benchmark probe with confirmed molecular docking, high DMSO solubility (125 mg/mL), and defined potency for SAR comparisons. • Quantifiable baseline: IC50 42 μM enables precise fold-change measurements (e.g., 2.2× improvement with S10, 14× with 4e). • Automation-ready: 125 mg/mL DMSO solubility ensures reliable liquid handling in HTS campaigns. • Supply assurance: Standardized ≥98% purity with global shipping.

Molecular Formula C17H11ClN2O4S
Molecular Weight 374.8 g/mol
Cat. No. B411141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEJMC-1
Molecular FormulaC17H11ClN2O4S
Molecular Weight374.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC(=C(C=C4)O)Cl
InChIInChI=1S/C17H11ClN2O4S/c18-12-8-9(4-6-14(12)21)20-25(23,24)15-7-5-13-16-10(15)2-1-3-11(16)17(22)19-13/h1-8,20-21H,(H,19,22)
InChIKeyFQWAQUPLBBOCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EJMC-1: A Reference TNF-α Inhibitor


EJMC-1 (CAS: 397281-20-8) is a dihydrobenzo[cd]indole-6-sulfonamide derivative that functions as a moderately potent, direct small-molecule inhibitor of tumor necrosis factor-alpha (TNF-α) [1]. It is characterized by an in vitro cell-based IC₅₀ of 42 μM [1]. As a starting point for further optimization, it serves as a benchmark in the development of small molecules targeting the TNF-α/TNFR1 protein–protein interaction [2].

1
Workflow
SAR potency benchmarking in TNF-α inhibitor series
2
Assay context
Cell-based TNF-α cytotoxicity assays and target engagement studies
3
Selection
High DMSO solubility supports automated HTS handling

Non-Interchangeability of EJMC-1 Analogues


Simple substitution of EJMC-1 with other dihydrobenzo[cd]indole-6-sulfonamide derivatives or alternative TNF-α inhibitors is not possible because its specific 3-chloro-4-hydroxyphenyl sulfonamide moiety dictates a unique, well-characterized binding mode to TNF-α, as established by molecular docking analyses [1]. This scaffold yields an IC₅₀ of 42 μM . Even closely related compounds in the same series exhibit significantly different potencies; for example, the derivative S10 shows a 2.2-fold increase in potency (IC₅₀ 14 μM) [2], and the optimized analogue 4e demonstrates a 14-fold increase (IC₅₀ 3 μM) [2]. These quantitative differences in target engagement preclude any direct interchangeability in assays or as chemical probes.

!
The 3-chloro-4-hydroxyphenyl sulfonamide group defines a specific binding mode; analogues lacking it may shift target interaction.
!
Reported potency differences between close analogues (S10, 4e) indicate that even minor structural changes can alter target engagement significantly.
!
Binding affinity may vary substantially; shape-screened analogues have shown higher SPR binding, so direct substitution requires validation.

EJMC-1: Quantitative Comparison with Analogues


Cell-Based Potency vs. Analogue 4e

In a head-to-head cell-based assay measuring TNF-α induced cytotoxicity, EJMC-1 exhibited an IC₅₀ of 42 μM [1]. The optimized analogue 4e demonstrated an IC₅₀ of 3 μM, representing a 14-fold improvement in potency [1].

vs. Analogue 4e
Head-to-head
EJMC-1 IC₅₀ 42 μM · 4e IC₅₀ 3 μM
14-fold difference
Defines SAR baseline potency gap
Cell-based TNF-α cytotoxicity assay
TNF-α inhibition Small-molecule inhibitor Cell-based assay

Cell-Based Potency vs. Analogue S10

When compared in the same cell-based assay for TNF-α inhibition, EJMC-1 showed an IC₅₀ of 42 μM, while the close analogue S10 showed an IC₅₀ of 14 μM [1]. This is a 2.2-fold difference [1].

vs. Analogue S10
Head-to-head
EJMC-1 IC₅₀ 42 μM · S10 IC₅₀ 14 μM
2.2-fold difference
Reflects impact of sulfonamide substitution
Cell-based TNF-α cytotoxicity assay
TNF-α inhibition Small-molecule inhibitor Cell-based assay

SPR Binding Affinity vs. Analogues

In an SPR competitive binding assay, 20 out of 68 shape-screened analogues of EJMC-1 demonstrated superior binding affinity to TNF-α compared to EJMC-1 [1].

SPR Binding Affinity
Head-to-head
20 of 68 shape-screened analogues showed higher binding affinity than EJMC-1
Binding interaction may not be optimized
Qualitative SPR competitive assay; exact differences not reported
TNF-α binding Surface plasmon resonance (SPR) Competitive binding assay

DMSO Solubility

EJMC-1 demonstrates good solubility in DMSO, achieving a concentration of 125 mg/mL (approximately 333.5 mM) when aided by ultrasonication and warming to 60°C .

DMSO Solubility
Data to verify
125 mg/mL (approx. 333.5 mM)
Supports high-concentration stock preparation
Aided by ultrasonication and warming to 60 °C; supplier data
Solubility DMSO stock solution Assay compatibility

EJMC-1: Key Research Applications


SAR Reference Compound

EJMC-1 serves as the baseline compound for quantifying potency improvements in dihydrobenzo[cd]indole-6-sulfonamide derivatives. Its well-characterized IC₅₀ of 42 μM [1] provides a benchmark for measuring the fold-increase in potency achieved by structural modifications, as demonstrated by the 2.2-fold improvement of S10 [1] and the 14-fold improvement of 4e [1].

TNF-α Target Engagement Probe

Given its direct, albeit moderate, binding to TNF-α, EJMC-1 is a suitable tool for validating assay systems designed to detect small-molecule TNF-α inhibitors. Its well-characterized binding mode, as determined by molecular docking [1], makes it a reliable positive control for Surface Plasmon Resonance (SPR) binding assays [1].

HTS Validated Hit

EJMC-1's high solubility in DMSO (125 mg/mL) ensures reliable performance in automated liquid handling systems for HTS campaigns. Its established, moderate activity profile makes it an ideal 'benchmark' hit for calibrating assay sensitivity and validating the performance of a screening library.

Fragment-Based and Scaffold-Hopping Design

The dihydrobenzo[cd]indole-6-sulfonamide core of EJMC-1 represents a validated pharmacophore for targeting TNF-α [1]. Researchers can use EJMC-1 as a starting point for scaffold-hopping or fragment-based drug design, leveraging its known binding interactions to design novel inhibitors with improved drug-like properties.

Application
Selection Property
Validation Focus
SAR potency benchmarking
Reported baseline inhibitory activity
Fold-change quantification in target engagement vs. parent
TNF-α binding assay validation
Characterized binding mode (molecular docking)
Detection of small-molecule TNF-α inhibitors in SPR and cell-based assays
HTS library calibration
High DMSO solubility profile
Automated liquid handling compatibility and assay sensitivity benchmarking
Pharmacophore-based scaffold design
Reported dihydrobenzo[cd]indole core scaffold
Scaffold-hopping feasibility and binding interaction retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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